molecular formula C25H36O5 B025846 Luffariellin B CAS No. 108663-78-1

Luffariellin B

Cat. No. B025846
M. Wt: 416.5 g/mol
InChI Key: FIJWKNVOCSKASL-YPEOXVRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffariellin B is a natural product that has recently gained attention due to its potential therapeutic properties. It is a secondary metabolite produced by a marine fungus called Luffariella variabilis. Luffariellin B has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.

Scientific Research Applications

Chemical Investigation and Stability

Chemical investigation of the sponge Luffariella variabilis revealed the presence of acetylated compounds including 25-acetoxyluffariellin B. These compounds, which are acetylated versions of luffariellin B, were found to be labile in sponge tissue but stable once isolated. Their presence supports the notion of enzymatic transformation or degradation within the sponge (Ettinger-Epstein et al., 2007).

Antiproliferative and Antimicrobial Activities

A study on the Indonesian sponge Acanthodendrilla sp. identified new luffariellolide-related sesterterpenes alongside luffariellolide and its derivatives. These compounds, including acantholide E, which is related to luffariellin B, exhibited cytotoxicity against the mouse lymphoma L5187Y cell line and demonstrated activity against various bacteria and fungi (Elkhayat et al., 2004).

Anti-inflammatory Properties

Luffariellolide, a sesterterpene from the Palauan sponge Luffariella sp. and closely related to luffariellin B, has been identified to have significant anti-inflammatory properties. Unlike manoalide, luffariellolide is a partially reversible inhibitor of phospholipase A2, indicating its potential as an anti-inflammatory agent (Albizati et al., 1987).

properties

CAS RN

108663-78-1

Product Name

Luffariellin B

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal

InChI

InChI=1S/C25H36O5/c1-17(2)25(13-6-8-19(25)4)14-12-18(3)7-5-9-20(16-26)10-11-22(27)21-15-23(28)30-24(21)29/h7,10,15-16,19,22,24,27,29H,1,5-6,8-9,11-14H2,2-4H3/b18-7+,20-10-

InChI Key

FIJWKNVOCSKASL-YPEOXVRSSA-N

Isomeric SMILES

CC1CCCC1(CC/C(=C/CC/C(=C/CC(C2=CC(=O)OC2O)O)/C=O)/C)C(=C)C

SMILES

CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C

Canonical SMILES

CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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